N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,2,4-triazole moiety substituted with a 4-methoxybenzyl group and a cycloheptapyridazinone ring system. The triazole and pyridazinone scaffolds are pharmacologically significant due to their roles in modulating enzyme activity (e.g., kinase inhibition) and receptor interactions.
Properties
Molecular Formula |
C21H24N6O3 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C21H24N6O3/c1-30-16-9-7-14(8-10-16)11-18-22-21(25-24-18)23-19(28)13-27-20(29)12-15-5-3-2-4-6-17(15)26-27/h7-10,12H,2-6,11,13H2,1H3,(H2,22,23,24,25,28) |
InChI Key |
IOVJRJVPFNKEPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CN3C(=O)C=C4CCCCCC4=N3 |
Origin of Product |
United States |
Biological Activity
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity through various studies and findings.
Structural Overview
The compound features a triazole ring and a cycloheptapyridazine moiety , which are known for their significant interactions with biological targets. The molecular formula is , with a molecular weight of approximately 396.4 g/mol.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The triazole group is known to participate in hydrogen bonding and hydrophobic interactions with target proteins, potentially modulating their activity. This mechanism suggests its potential as an anti-cancer agent , as it may inhibit pathways involved in cell proliferation and survival.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo...) | MCF-7 | 0.65 |
| Similar Triazole Derivative | HCT116 | 0.48 |
These values indicate that the compound may be more effective than some established chemotherapeutics.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Studies indicate that it can inhibit enzymes involved in cancer metabolism and proliferation pathways. For example:
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| HDAC (Histone Deacetylase) | Competitive Inhibition | |
| Topoisomerase II | Noncompetitive Inhibition |
Case Studies
- Cell Proliferation Studies : In vitro studies demonstrated that treatment with N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo...) resulted in significant G1 phase arrest in MCF-7 cells. This was associated with increased levels of apoptotic markers such as caspase 3/7 activity.
- Molecular Docking Studies : Docking simulations have suggested strong binding affinities of the compound to various cancer-related targets. The presence of the methoxybenzyl group enhances its binding interactions compared to similar compounds lacking this moiety.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Cytotoxicity : The compound exhibits cytotoxic effects across multiple cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
- Mechanistic Insights : Investigations into its mechanism have revealed that it may induce apoptosis through mitochondrial pathways and inhibit cell cycle progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its hybrid architecture, combining a triazole and a cycloheptapyridazinone. Below is a comparative analysis with analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings :
Bioactivity: N-(4-Chloro-5H-1,2,3-Dithiazol-5-ylidene)pyridinamines exhibit antimicrobial and antitumor activity, attributed to the electrophilic dithiazole core disrupting cellular redox balance . The target compound’s triazole moiety may confer similar redox-modulating properties but lacks empirical validation.
Synthetic Pathways: The synthesis of 1,2,3-dithiazoles involves cyclization reactions with activated methylene compounds (e.g., Scheme 1 in ). In contrast, the target compound’s triazole-pyridazinone hybrid likely requires multi-step coupling (e.g., amidation, cyclocondensation) .
Structural Advantages: The 4-methoxybenzyl group in the target compound may improve metabolic stability compared to unsubstituted analogs (e.g., Compound 58 in ), aligning with trends in drug design for enhanced pharmacokinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
